24, 25-Dihydroxy VD3

Catalog No.
S598100
CAS No.
40013-87-4
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
24, 25-Dihydroxy VD3

CAS Number

40013-87-4

Product Name

24, 25-Dihydroxy VD3

IUPAC Name

6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3

InChI Key

FCKJYANJHNLEEP-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

(24R)-24,25-Dihydroxyvitamin D3, 24,25 Dihydroxycholecalciferol, 24,25 Dihydroxyvitamin D 3, 24,25 Dihydroxyvitamin D3, 24,25-Dihydroxycholecalciferol, 24,25-Dihydroxyvitamin D 3, 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer, 24,25-Dihydroxyvitamin D3, 24R,25 Dihydroxycholecalciferol, 24R,25-Dihydroxycholecalciferol, Dihydroxyvitamin D3, 24,25

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Formation and Metabolism:

24,25-Dihydroxycholecalciferol (24,25-(OH)2D3), also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a metabolite of calcifediol (25-hydroxyvitamin D3) formed by the enzyme 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1) in the kidneys and other tissues []. This process is thought to be the primary pathway for the breakdown and excretion of calcifediol []. The level of 24,25-(OH)2D3 in the blood can be used as a marker for CYP24A1 activity, which plays a crucial role in regulating vitamin D levels [].

Function and Significance:

Despite its classification as an inactive metabolite, the potential physiological significance of 24,25-(OH)2D3 continues to be explored. Some studies suggest it might have:

  • Modulatory effects on calcium metabolism: While not directly regulating calcium levels like the active form of vitamin D (1,25-dihydroxyvitamin D3), 24,25-(OH)2D3 may influence calcium absorption in the intestines and bone mineralization [].
  • Potential interaction with a yet-identified receptor: Evidence suggests the existence of a specific receptor for 24,25-(OH)2D3, hinting at potential undiscovered functions [].

Research Applications:

The primary research application of 24,25-(OH)2D3 lies in:

  • Understanding vitamin D metabolism: Studying the formation and excretion of 24,25-(OH)2D3 helps researchers understand the overall metabolism of vitamin D and identify potential disruptions in this pathway associated with various diseases [].
  • Investigating potential therapeutic uses: Exploring the potential modulatory effects of 24,25-(OH)2D3 on calcium metabolism and bone health could lead to the development of novel therapeutic strategies for bone-related diseases [].

24,25-Dihydroxyvitamin D3, also known as 24,25-dihydroxycholecalciferol, is a metabolite of vitamin D3 formed through the hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . This compound is characterized by its two hydroxyl groups at the 24 and 25 positions on the vitamin D3 structure. Although it is related to the biologically active form of vitamin D, 1,25-dihydroxyvitamin D3, 24,25-dihydroxyvitamin D3 is generally considered inactive in terms of hormonal activity . Its primary role appears to be as a marker of vitamin D metabolism rather than as a direct participant in physiological processes.

As mentioned earlier, 24,25-dihydroxycholecalciferol is considered biologically inactive. While the exact mechanism is still under investigation, it is believed to be a breakdown product of calcifediol destined for excretion []. However, some studies suggest the possibility of a yet-to-be-identified receptor for 24,25-dihydroxycholecalciferol, hinting at a potential undiscovered function.

The formation of 24,25-dihydroxyvitamin D3 occurs through a series of hydroxylation reactions. Initially, vitamin D3 is converted to 25-hydroxyvitamin D3 in the liver. Subsequently, the enzyme CYP24A1 catalyzes the hydroxylation at the 24 position, leading to the production of 24,25-dihydroxyvitamin D3 . This compound can further undergo oxidation or conjugation reactions, although its metabolic pathways are less well-characterized compared to its more active counterparts.

The synthesis of 24,25-dihydroxyvitamin D3 can be achieved through both natural and synthetic routes. Natural synthesis occurs via enzymatic conversion from 25-hydroxyvitamin D3 using CYP24A1. In laboratory settings, chemical synthesis can be performed using stereoselective methods that allow for the precise construction of the compound's chiral centers . These methods typically involve multi-step reactions that may include protecting group strategies to ensure selectivity at specific positions on the vitamin D skeleton.

The primary application of 24,25-dihydroxyvitamin D3 lies in its role as a biomarker for assessing vitamin D status and metabolism in clinical settings. It can provide insights into the body's processing of vitamin D and potential deficiencies or excesses. Furthermore, research into its potential therapeutic roles in bone health and chronic diseases continues to evolve .

Interaction studies involving 24,25-dihydroxyvitamin D3 have focused on its relationship with other vitamin D metabolites and hormones. Research indicates that levels of this compound can be influenced by factors such as renal function and dietary intake of vitamin D . Additionally, it has been observed that certain conditions like chronic kidney disease can alter its serum concentration significantly, providing insights into metabolic dysfunctions associated with vitamin D metabolism .

Several compounds are structurally related to 24,25-dihydroxyvitamin D3. Here are some notable examples:

Compound NameStructure/CharacteristicsBiological Activity
25-Hydroxyvitamin D3Precursor in vitamin D metabolismLimited hormonal activity
1,25-Dihydroxyvitamin D3Active form of vitamin DHormonal activity; regulates calcium
1α-Hydroxylated Vitamin D2Synthetic analog with enhanced activityPotent hormonal effects
Calcitriol (1,25-Dihydroxyvitamin D)The most active form with significant hormonal effectsRegulates calcium and phosphate metabolism

Uniqueness: What distinguishes 24,25-dihydroxyvitamin D3 from these compounds is its role primarily as a metabolic marker rather than an active hormone. It serves as an indicator of vitamin D catabolism rather than participating directly in calcium homeostasis.

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

416.32904526 g/mol

Monoisotopic Mass

416.32904526 g/mol

Heavy Atom Count

30

Appearance

Solid

UNII

0AXX2V8L5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Calcium-Regulating Hormones and Agents

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

40013-87-4

Wikipedia

24,25-Dihydroxycholecalciferol

Dates

Modify: 2023-08-15

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